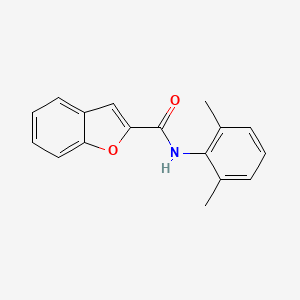![molecular formula C16H20N2O2 B5865125 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide” is a compound that belongs to the class of quinoline derivatives . Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield are commonly used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .
作用机制
The mechanism of action of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by modulating various signaling pathways and cellular processes. This compound has been shown to activate the p53 pathway, which plays a crucial role in regulating cell cycle arrest and apoptosis. This compound has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. This compound has also been shown to modulate the expression of various genes involved in inflammation, immune responses, and cell cycle regulation. Moreover, this compound has been found to inhibit the activity of various enzymes, including topoisomerase II, which is essential for DNA replication and repair.
实验室实验的优点和局限性
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. This compound exhibits potent antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store and handle. Moreover, this compound has not been extensively studied for its pharmacokinetics and toxicity, which are important factors for drug development.
未来方向
There are several future directions for the study of N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its molecular targets. Secondly, studies are needed to determine the pharmacokinetics and toxicity of this compound, which are important factors for drug development. Thirdly, studies are needed to evaluate the efficacy of this compound in vivo using animal models. Fourthly, studies are needed to explore the potential of this compound as a lead compound for drug development in various fields of medicine. Finally, studies are needed to optimize the synthesis method of this compound and develop more stable analogs of this compound with improved biological activities.
合成方法
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide can be synthesized by reacting 2-hydroxy-6-methyl-3-quinolinecarboxaldehyde with propylamine and acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white crystalline powder with a melting point of 139-141°C.
科学研究应用
N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has been tested on different types of cancer cells, including breast, prostate, and lung cancer cells, and has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Moreover, this compound has been shown to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. This compound has also been tested against various bacterial and fungal strains and has been found to exhibit significant antimicrobial activity.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-7-18(12(3)19)10-14-9-13-8-11(2)5-6-15(13)17-16(14)20/h5-6,8-9H,4,7,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYTULOSDUQGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

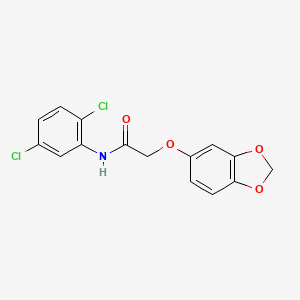
![2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)

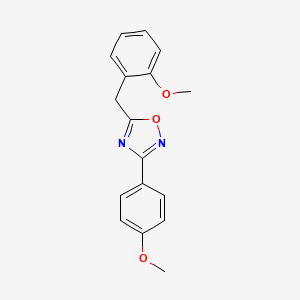
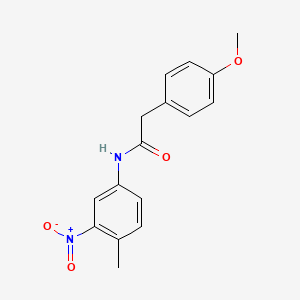
![methyl 4-methyl-2-{[3-(trifluoromethyl)benzoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5865088.png)
![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)
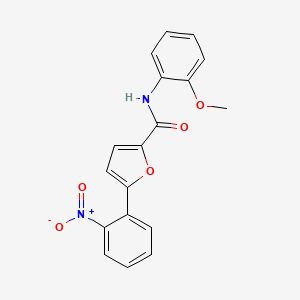
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
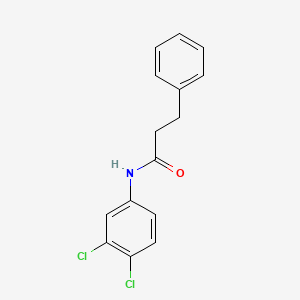
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
